molecular formula C6H6ClNO B572612 6-Chloro-3-methylpyridin-2(1H)-one CAS No. 1261576-82-2

6-Chloro-3-methylpyridin-2(1H)-one

Cat. No.: B572612
CAS No.: 1261576-82-2
M. Wt: 143.57
InChI Key: ZUOBGUJWZCQOCS-UHFFFAOYSA-N
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Description

6-Chloro-3-methylpyridin-2(1H)-one is a chemical compound with the molecular formula C6H6ClNO It is a derivative of pyridine, characterized by the presence of a chlorine atom at the sixth position and a methyl group at the third position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-methylpyridin-2(1H)-one typically involves the chlorination of 3-methylpyridin-2(1H)-one. One common method is the reaction of 3-methylpyridin-2(1H)-one with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures to ensure complete chlorination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of 6-chloro-3-methylpyridin-2-amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products:

    Oxidation: 6-Chloro-3-methylpyridin-2-oxide

    Reduction: 6-Chloro-3-methylpyridin-2-amine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

6-Chloro-3-methylpyridin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as antimicrobial or anticancer activities.

    Industry: It serves as a precursor in the manufacture of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-3-methylpyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The chlorine and methyl groups on the pyridine ring can influence its binding affinity and specificity towards molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

  • 6-Chloro-5-methylpyridin-2-amine
  • 2-Chloro-6-(trichloromethyl)pyridine
  • 2-Chloro-5-methylpyridine

Comparison: 6-Chloro-3-methylpyridin-2(1H)-one is unique due to the specific positioning of the chlorine and methyl groups on the pyridine ring. This structural arrangement can significantly influence its chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the chlorine atom at the sixth position may enhance its electrophilic properties, making it more reactive in nucleophilic substitution reactions.

Properties

IUPAC Name

6-chloro-3-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-4-2-3-5(7)8-6(4)9/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOBGUJWZCQOCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(NC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10729351
Record name 6-Chloro-3-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261576-82-2
Record name 6-Chloro-3-methyl-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261576-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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